molecular formula C23H23FN2O4S B11214342 N-(3,5-Dimethylphenyl)-2-fluoro-5-(N-(2-methoxybenzyl)sulfamoyl)benzamide

N-(3,5-Dimethylphenyl)-2-fluoro-5-(N-(2-methoxybenzyl)sulfamoyl)benzamide

Cat. No.: B11214342
M. Wt: 442.5 g/mol
InChI Key: JABKBEPFMXROOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-DIMETHYLPHENYL)-2-FLUORO-5-{[(2-METHOXYPHENYL)METHYL]SULFAMOYL}BENZAMIDE is a complex organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound is characterized by its unique molecular structure, which includes a fluorinated benzamide core and a sulfamoyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-DIMETHYLPHENYL)-2-FLUORO-5-{[(2-METHOXYPHENYL)METHYL]SULFAMOYL}BENZAMIDE typically involves multiple steps, starting with the preparation of the core benzamide structure. This can be achieved through the reaction of 3,5-dimethylphenylamine with 2-fluorobenzoyl chloride under basic conditions. The resulting intermediate is then reacted with 2-methoxybenzylsulfonyl chloride in the presence of a base to introduce the sulfamoyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-DIMETHYLPHENYL)-2-FLUORO-5-{[(2-METHOXYPHENYL)METHYL]SULFAMOYL}BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted benzamides. These products can be further utilized in various applications, including drug development and material science .

Scientific Research Applications

N-(3,5-DIMETHYLPHENYL)-2-FLUORO-5-{[(2-METHOXYPHENYL)METHYL]SULFAMOYL}BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique molecular structure and biological activity.

    Industry: Utilized in the development of advanced materials, including polymers and coatings

Mechanism of Action

The mechanism of action of N-(3,5-DIMETHYLPHENYL)-2-FLUORO-5-{[(2-METHOXYPHENYL)METHYL]SULFAMOYL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorinated benzamide core allows it to form strong interactions with these targets, potentially inhibiting their activity. The sulfamoyl group may also play a role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-DIMETHYLPHENYL)-2-FLUORO-5-{[(2-METHOXYPHENYL)METHYL]SULFAMOYL}BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorinated benzamide core and sulfamoyl group make it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C23H23FN2O4S

Molecular Weight

442.5 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2-fluoro-5-[(2-methoxyphenyl)methylsulfamoyl]benzamide

InChI

InChI=1S/C23H23FN2O4S/c1-15-10-16(2)12-18(11-15)26-23(27)20-13-19(8-9-21(20)24)31(28,29)25-14-17-6-4-5-7-22(17)30-3/h4-13,25H,14H2,1-3H3,(H,26,27)

InChI Key

JABKBEPFMXROOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=CC=C3OC)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.